molecular formula C6H13N B6242383 (4E)-hex-4-en-1-amine CAS No. 55108-01-5

(4E)-hex-4-en-1-amine

Cat. No.: B6242383
CAS No.: 55108-01-5
M. Wt: 99.17 g/mol
InChI Key: AZJUGPLDDAZZTB-NSCUHMNNSA-N
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Description

(4E)-hex-4-en-1-amine is an organic compound with the molecular formula C6H13N It is characterized by the presence of an amine group (-NH2) attached to a hexene chain with a double bond at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

(4E)-hex-4-en-1-amine can be synthesized through several methods. One common approach involves the hydroamination of 1,5-hexadiene. This reaction typically requires a catalyst, such as a transition metal complex, and proceeds under mild conditions to yield the desired amine.

Another method involves the reduction of (4E)-hex-4-en-1-nitrile using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This reduction process converts the nitrile group (-CN) to an amine group (-NH2), resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The choice of catalyst and reaction conditions is crucial to achieving high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

(4E)-hex-4-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond in the hexene chain can be reduced to yield hexylamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the double bond.

    Substitution: Reagents such as acyl chlorides or isocyanates are used in substitution reactions to form amides or ureas, respectively.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Hexylamine.

    Substitution: Amides or ureas.

Scientific Research Applications

(4E)-hex-4-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs, particularly those targeting the central nervous system.

    Industry: this compound is used in the manufacture of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of (4E)-hex-4-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond in the hexene chain can participate in various chemical reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

(4E)-hex-4-en-1-amine can be compared with other similar compounds, such as:

    Hexylamine: Lacks the double bond present in this compound, resulting in different reactivity and applications.

    (4E)-hex-4-en-1-nitrile: Contains a nitrile group instead of an amine group, leading to different chemical properties and uses.

    (4E)-hex-4-en-1-ol: Contains a hydroxyl group (-OH) instead of an amine group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of an amine group and a double bond, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

55108-01-5

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(E)-hex-4-en-1-amine

InChI

InChI=1S/C6H13N/c1-2-3-4-5-6-7/h2-3H,4-7H2,1H3/b3-2+

InChI Key

AZJUGPLDDAZZTB-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CCCN

Canonical SMILES

CC=CCCCN

Purity

95

Origin of Product

United States

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